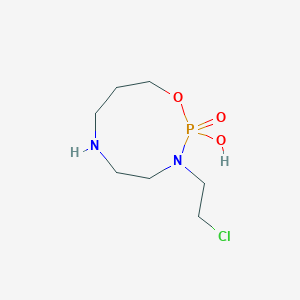

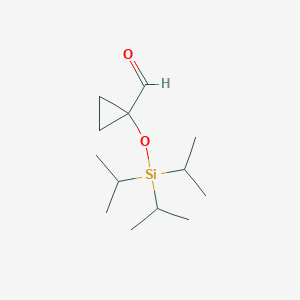

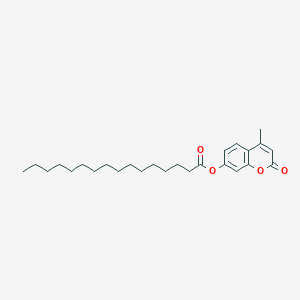

3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide, is a member of the oxadiazaphosphonane class of compounds. These compounds are characterized by their phosphorus-nitrogen-oxygen backbone and are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related phosphonate compounds has been described in several studies. For instance, a series of 2-[bis-(2-chloroethyl)amino]-6-alkoxylmethyl-tetrahydro-2H-1, 3, 2-oxazaphosphonnes-2-oxide were synthesized and their structures confirmed by NMR, MS, and elemental analysis . Another study reported the synthesis of a novel cyclic aminophosphonic acid monoalkylester through the thermolysis of a poly(urethane phosphonate), with the structure supported by NMR spectra and molecular modeling . These methods provide insights into the possible synthetic routes that could be applied to the synthesis of 3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using NMR and X-ray diffraction analysis. The configuration and conformation of the synthesized phosphonates were explored using 31P NMR, which could also be applicable to the analysis of the target compound . The structure of a novel cyclic aminophosphonic acid was established by various NMR techniques and molecular modeling, indicating the importance of these methods in determining the molecular structure of such compounds .

Chemical Reactions Analysis

The reactivity of similar phosphonate compounds has been investigated, revealing interesting results upon oxidation with H2O2. For example, one study found that steric and electronic factors significantly influence the oxidation process of certain phosphonates . This suggests that the chemical reactivity of 3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide could also be affected by similar factors, and its reactions would likely need to be studied under various conditions to fully understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonate compounds are often characterized by their NMR and MS properties, as well as their stability constants and protolytic equilibria . The synthesis of stereochemically pure di(1R,2S,5R)-menthyl 2-Hydroxy-3-chloropropylphosphonate and its use as a chiron for the preparation of biologically active products highlights the importance of chirality and stereochemistry in the physical properties of these compounds . Additionally, the extraordinary absorption capacity of certain phosphonate compounds indicates that they may have unique physical properties that could be exploited in various applications .

属性

IUPAC Name |

3-(2-chloroethyl)-2-hydroxy-1,3,6,2λ5-oxadiazaphosphonane 2-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16ClN2O3P/c8-2-5-10-6-4-9-3-1-7-13-14(10,11)12/h9H,1-7H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWMEHPUXRDQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(P(=O)(OC1)O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN2O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166418 |

Source

|

| Record name | 1,3,6,2-Oxadiazaphosphonine, octahydro-3-(2-chloroethyl)-2-hydroxy-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroethyl)-2-hydroxy-1,3,6,2-oxadiazaphosphonane 2-oxide | |

CAS RN |

158401-52-6 |

Source

|

| Record name | 3-(2-Chloroethyl)-2-oxo-2-hydroxy-1,3,6,2-oxadiazaphosphonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158401526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,2-Oxadiazaphosphonine, octahydro-3-(2-chloroethyl)-2-hydroxy-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CHLOROETHYL)-2-OXO-2-HYDROXY-1,3,6,2-OXADIAZAPHOSPHONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/782QH86XIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)

![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)

![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)